Phthalic-13C6 acid

Description

Contextualization of Phthalic Acid Isomers in Environmental and Biological Systems

Phthalic acid is an aromatic dicarboxylic acid with three isomers: ortho-phthalic acid, isophthalic acid (IPA), and terephthalic acid (TPA). nih.gov While phthalic acid itself is of limited industrial importance, its ester derivatives, known as phthalic acid esters (PAEs), are produced in massive quantities. nih.govchemcess.com These PAEs are widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). nih.govresearchgate.net As a result, they are found in countless consumer products, from food packaging and cosmetics to medical devices and building materials. nih.govresearchgate.net

The chemical bonds between PAEs and the polymer matrix are not strong, leading to their continuous release into the environment. nih.gov Consequently, PAEs have become ubiquitous pollutants detected in the atmosphere, water, soil, and sediments. nih.govbohrium.com This widespread contamination is a significant concern because many PAEs are considered endocrine-disrupting chemicals (EDCs), with studies linking exposure to adverse reproductive and developmental effects in laboratory animals. nih.govresearchgate.net

In biological systems, including humans, PAEs are rapidly metabolized into their monoester forms and ultimately to phthalic acid, which is then excreted. nih.gov Therefore, phthalic acid is considered a key biomarker for assessing human exposure to the broader class of PAE pollutants. nih.govnih.gov The presence and concentration of these isomers and their metabolites in environmental and biological samples are of great interest to researchers studying toxicology and environmental science. nih.govbohrium.com

Interactive Table 1: Common Phthalic Acid Isomers and Their Primary Applications Click on the headers to sort the table.

| Compound Name | Structure | Primary Applications |

| Phthalic Acid (ortho-phthalic acid) | Aromatic ring with two adjacent carboxyl groups | Precursor to phthalic anhydride (B1165640), used for making plasticizers, dyes, and resins. chemicalbook.com |

| Isophthalic Acid (meta-phthalic acid) | Aromatic ring with carboxyl groups at positions 1 and 3 | Component in the production of high-performance polymers like polyester (B1180765) resins. nih.gov |

| Terephthalic Acid (para-phthalic acid) | Aromatic ring with carboxyl groups at positions 1 and 4 | Major precursor for polyethylene (B3416737) terephthalate (B1205515) (PET) used in bottles and fibers. nih.gov |

Principles and Significance of Stable Isotope Labeling in Chemical and Biochemical Research

Isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes. wikipedia.org Isotopes are variants of an element that have the same number of protons but a different number of neutrons. studysmarter.co.uk The labeling can be done with radioactive isotopes (radiolabeling) or non-radioactive stable isotopes. wikipedia.org

Stable isotope labeling (SIL) primarily utilizes isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H), and oxygen-18 (¹⁸O). metwarebio.com These isotopes are naturally occurring and not radioactive, making them safe for a wide range of studies, including those involving humans. studysmarter.co.uk The core principle of SIL is that labeled molecules are chemically identical to their unlabeled counterparts, meaning they participate in chemical reactions and biological processes in the same way. metwarebio.com

However, the difference in mass imparted by the heavier isotope makes the labeled molecule distinguishable from the unlabeled version by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com This distinction is the key to the significance of SIL in research:

Tracing and Flux Analysis: Researchers can introduce a labeled compound into a system (e.g., a cell culture or a whole organism) and track its journey through metabolic pathways. creative-proteomics.com By analyzing which subsequent metabolites become labeled, scientists can map out complex biochemical networks. nih.gov

Quantification by Isotope Dilution: A known amount of a stable isotope-labeled compound can be added to a sample as an internal standard. metwarebio.com Because the labeled standard behaves identically to the native analyte during sample preparation and analysis, any loss of sample will affect both equally. By measuring the ratio of the labeled to the unlabeled compound using mass spectrometry, researchers can calculate the absolute concentration of the target analyte with very high precision and accuracy. acanthusresearch.com

Rationale for Carbon-13 Labeling of Phthalic Acid for Advanced Studies

The rationale for synthesizing and using Phthalic-13C6 acid stems directly from the convergence of the issues outlined above. Given the environmental prevalence of phthalates and the need to accurately measure their levels in complex matrices like urine, blood, and soil, a reliable analytical standard is essential. nih.govnih.gov

This compound serves as an ideal internal standard for quantification using isotope dilution mass spectrometry (ID-MS). acanthusresearch.com In this application, a precise amount of this compound is added to a sample at the beginning of the analytical process. The six carbon-13 atoms on the benzene (B151609) ring give it a molecular weight that is 6 mass units higher than the native phthalic acid, making it easily distinguishable in a mass spectrometer. sigmaaldrich.comsigmaaldrich.com This labeled standard co-elutes with the unlabeled analyte in chromatographic systems (like GC or LC) and experiences the same potential for loss during extraction and derivatization, as well as the same ionization efficiency in the mass spectrometer's source. acanthusresearch.com By comparing the signal intensity of the analyte to the known concentration of the internal standard, a highly accurate measurement is achieved. nih.gov

Furthermore, this compound is a valuable tool for metabolic research. By exposing organisms or cell systems to ¹³C-labeled phthalates, scientists can trace their metabolic fate with high confidence. nih.gov This allows for unambiguous identification of metabolic byproducts and helps elucidate the pathways of biotransformation and detoxification, which is critical for understanding the full toxicological profile of these compounds. nih.gov

Interactive Table 2: Physicochemical Properties of this compound Click on the headers to sort the table.

| Property | Value | Source |

| Chemical Name | 1,2-Benzene-13C6-dicarboxylic acid | sigmaaldrich.com |

| Molecular Formula | ¹³C₆C₂H₆O₄ | sigmaaldrich.com |

| Molecular Weight | 172.09 g/mol | sigmaaldrich.comlgcstandards.com |

| CAS Number | 1313734-99-4 | lgcstandards.comclearsynth.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.comsigmaaldrich.com |

| Mass Shift | M+6 | sigmaaldrich.comsigmaaldrich.com |

| Form | Powder | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 210-211 °C (decomposes) | sigmaaldrich.comsigmaaldrich.com |

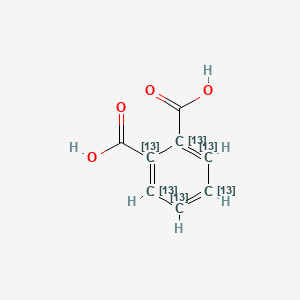

Structure

3D Structure

Properties

Molecular Formula |

C8H6O4 |

|---|---|

Molecular Weight |

172.09 g/mol |

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

XNGIFLGASWRNHJ-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies of Phthalic 13c6 Acid

Synthetic Routes for Phthalic Acid and its Isotopologues

The industrial production of phthalic acid primarily relies on the catalytic oxidation of either o-xylene (B151617) or naphthalene (B1677914). nih.govlookchem.comesslabshop.comresearchgate.net These well-established methods form the basis for the synthesis of Phthalic-13C6 acid, with the critical difference being the use of a fully carbon-13 labeled precursor.

One of the most common industrial routes involves the gas-phase oxidation of o-xylene over a vanadium pentoxide (V₂O₅) and titanium dioxide (TiO₂) catalyst. lookchem.comresearchgate.net This process is typically carried out in a multitube reactor at temperatures ranging from 375 to 410°C. lookchem.com The reaction first yields phthalic anhydride (B1165640), which is then hydrolyzed to phthalic acid. For the synthesis of this compound, this would necessitate starting with o-xylene-13C6.

Alternatively, naphthalene can be used as the starting material. Its oxidation to phthalic anhydride is also a well-documented industrial process. esslabshop.comresearchgate.netresearchgate.netsemanticscholar.orggoogle.com Similar to the o-xylene route, the synthesis of this compound via this pathway requires a uniformly labeled naphthalene-13C6 precursor. nih.gov The oxidation can be achieved using various oxidizing agents and catalytic systems, including V₂O₅-based catalysts. researchgate.net The resulting phthalic-13C6 anhydride is subsequently hydrolyzed to yield the final product.

Another potential, though less common, synthetic strategy is the Diels-Alder reaction. This approach allows for the construction of the aromatic ring system from smaller, potentially labeled, fragments. google.comnih.govuu.nl For instance, a reaction between a furanic compound and a dienophile can lead to the formation of a phthalic anhydride derivative, which can then be converted to phthalic acid. google.com This method offers a versatile platform for introducing isotopic labels at specific positions within the molecule.

Isotopic Enrichment Strategies for Benzene (B151609) Ring Carbon-13 Labeling

The key to synthesizing this compound lies in the availability of a benzene ring fully enriched with carbon-13. The most direct approach is to utilize commercially available, uniformly labeled starting materials. Benzene-13C6 is a readily available precursor that can be used to synthesize other labeled intermediates. nih.gov

For instance, the synthesis of naphthalene-13C6 has been reported starting from benzene-13C6. nih.gov One documented method involves the Friedel–Crafts acylation of benzene-13C6 with succinic anhydride, followed by a series of reactions including reduction and cyclization to form the labeled naphthalene ring system. researchgate.net This multi-step synthesis provides a reliable route to a fully labeled naphthalene precursor for subsequent oxidation to this compound.

The table below summarizes potential starting materials for the synthesis of this compound.

| Labeled Precursor | Commercial Availability | Potential Synthetic Application |

| Benzene-13C6 | Commercially Available | Starting material for the synthesis of Naphthalene-13C6 or o-Xylene-13C6. |

| Naphthalene-13C6 | Synthesizable from Benzene-13C6 nih.govresearchgate.net | Direct precursor for oxidation to Phthalic-13C6 anhydride. esslabshop.commedchemexpress.com |

| o-Xylene-13C6 | Not readily available | Direct precursor for oxidation to Phthalic-13C6 anhydride. sigmaaldrich.com |

| This compound | Commercially Available sigmaaldrich.comclearsynth.com | Used directly as an internal standard. |

Derivatization and Precursor Synthesis with Carbon-13 Labeled Phthalic Acid

In many analytical applications, particularly gas chromatography (GC), derivatization of polar molecules like phthalic acid is necessary to increase their volatility and improve chromatographic performance. indiana.edu this compound can be derivatized using various standard techniques.

A common derivatization reaction is esterification. For example, this compound can be reacted with an alcohol, such as methanol, in the presence of a catalyst like boron trifluoride (BF₃) to form the corresponding diester, dimethyl phthalate-13C6. indiana.edu This procedure typically involves dissolving the acid in a suitable solvent, adding the alcohol and catalyst, and heating the mixture to drive the reaction to completion. The resulting ester can then be extracted and analyzed by GC-mass spectrometry (GC-MS).

The table below outlines a typical derivatization procedure for phthalic acid.

| Step | Description |

| 1. Dissolution | The phthalic acid sample is dissolved in an appropriate solvent like acetone. indiana.edu |

| 2. Drying | The solvent is removed to obtain the dry acid. indiana.edu |

| 3. Esterification | An esterifying agent, such as boron trifluoride in methanol, is added. indiana.edu |

| 4. Reaction | The mixture is heated to facilitate the formation of the dimethyl ester. indiana.edu |

| 5. Extraction | The resulting ester is extracted into a non-polar solvent like hexane. indiana.edu |

| 6. Analysis | The extract is then ready for analysis by techniques such as GC-MS. indiana.edu |

Furthermore, this compound can serve as a precursor for the synthesis of other labeled compounds. For instance, it can be converted back to its anhydride, which is a versatile starting material for producing a variety of phthalate (B1215562) esters and phthalimides. researchgate.net

Characterization of Isotopic Purity and Labeling Position

The characterization of this compound is essential to confirm its chemical identity, isotopic enrichment, and the position of the labels. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). spectrabase.comspectrabase.comchemicalpapers.com

Mass Spectrometry (MS) is used to determine the molecular weight and confirm the isotopic enrichment. For this compound, the molecular weight will be increased by six mass units compared to the unlabeled compound due to the six 13C atoms. The mass spectrum will show a distinct isotopic cluster corresponding to the fully labeled molecule, allowing for the calculation of isotopic purity. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon skeleton and the position of the isotopic labels.

¹³C NMR: In a ¹³C NMR spectrum of this compound, all six aromatic carbon signals will be present and will exhibit ¹³C-¹³C coupling, providing direct evidence of the contiguous labeling in the benzene ring. The chemical shifts will be similar to those of unlabeled phthalic acid, but the splitting patterns will be significantly different due to the extensive carbon-carbon coupling. rsc.org

¹H NMR: The ¹H NMR spectrum will also be affected. The protons on the benzene ring will couple to the attached ¹³C atoms, resulting in complex splitting patterns (doublets) compared to the spectrum of the unlabeled compound. chemicalpapers.com

The table below shows a comparison of the expected analytical data for phthalic acid and its 13C6-labeled isotopologue.

| Property | Phthalic Acid | This compound |

| Molecular Formula | C₈H₆O₄ | ¹³C₆C₂H₆O₄ sigmaaldrich.com |

| Molecular Weight | 166.13 g/mol | 172.09 g/mol sigmaaldrich.com |

| Mass Shift (vs. unlabeled) | M | M+6 sigmaaldrich.com |

| ¹³C NMR | Six signals for aromatic carbons with no ¹³C-¹³C coupling at natural abundance. | Six signals for aromatic carbons with extensive ¹³C-¹³C coupling. |

| Melting Point | 210-211 °C (decomposes) spectrabase.com | 210-211 °C (decomposes) sigmaaldrich.com |

Advanced Analytical Techniques for Phthalic 13c6 Acid and Its Metabolites

Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes. The method relies on the addition of a known amount of an isotopically labeled version of the analyte, such as Phthalic-13C6 acid, to a sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the native analyte, allowing it to compensate for sample matrix effects and variations in sample preparation and instrument response.

This compound serves as an ideal internal standard for the quantification of phthalic acid and its metabolites in complex matrices like urine, blood, and food samples. Since it is not naturally present in these samples, its addition allows for precise measurement by correcting for analyte losses during extraction, cleanup, and derivatization steps. The co-elution of the labeled and unlabeled compounds in chromatographic systems ensures that any matrix-induced signal suppression or enhancement affects both compounds equally, leading to highly reliable results. For instance, in the analysis of human urine for phthalate (B1215562) metabolites, stable isotope-labeled internal standards, including 13C-labeled compounds, are crucial for accurate quantification by compensating for matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. thermofisher.comresearchgate.net

The use of isotopically labeled internal standards is a cornerstone of robust analytical methods for trace-level contaminants. In a study determining phthalate monoesters and phthalic acid in food, isotope-labeled standards were used to ensure accurate quantification across a variety of complex food matrices, including those with high fat, carbohydrate, and protein content.

The development of analytical methods for trace analysis using this compound as an internal standard involves several critical steps to ensure reliability and sensitivity. These steps include optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Method validation is a critical component to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and reproducibility), and assessment of matrix effects. For example, a validated gas chromatography-tandem mass spectrometry (GC-MS) method for determining phthalic acid in human urine reported a detection limit of 60.2 nmol/L, a mean recovery of 97%, and inter- and intra-day relative standard deviations of less than 13%. nih.gov Similarly, a study for the determination of 23 phthalates in food samples by LC-MS/MS reported LODs between 0.8 and 15 µg/kg and recoveries ranging from 75.5% to 115.2%. dshs-koeln.de

The following table illustrates typical validation parameters for the analysis of phthalates in complex matrices using isotope dilution techniques.

| Validation Parameter | Typical Performance Metric | Reference |

| Linearity (R²) | > 0.99 | nih.gov |

| Limit of Detection (LOD) | ng/L to µg/kg range | nih.govdshs-koeln.de |

| Limit of Quantification (LOQ) | ng/L to µg/kg range | researchgate.netdshs-koeln.de |

| Accuracy (Recovery) | 70-120% | nih.govnih.gov |

| Precision (RSD) | < 15-20% | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Isotope Ratio Mass Spectrometry (GC-IRMS)

Gas chromatography-based techniques are widely used for the analysis of volatile and semi-volatile organic compounds, including phthalic acid and its esters. Coupling GC with mass spectrometry provides a powerful tool for both quantitative analysis and isotopic signature determination.

For the analysis of phthalic acid by GC-MS, a derivatization step is typically required to increase its volatility and improve chromatographic performance. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid groups into their trimethylsilyl (B98337) (TMS) esters. nih.gov

The optimization of a GC-MS method involves several key parameters:

GC Column: A column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is often used to achieve good separation of the analytes. researchgate.net

Temperature Program: A programmed temperature ramp is employed to ensure the elution of all compounds of interest with good peak shape and resolution.

Injection Mode: Splitless or pulsed split injection can be used to enhance sensitivity for trace analysis.

MS Parameters: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis to improve sensitivity and selectivity by monitoring characteristic ions of the derivatized phthalic acid. For this compound, the corresponding mass-to-charge ratios of the labeled fragments would be monitored.

A study on the determination of 15 phthalic acid esters in edible oils using GC-MS/MS provides an example of optimized parameters, including electron ionization (EI) mode and selected reaction monitoring (SRM) for quantification. nih.gov

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a specialized technique used to determine the stable isotope ratios (e.g., ¹³C/¹²C) of individual compounds in a mixture. In GC-IRMS, the eluent from the GC column passes through a combustion interface, where the organic compounds are quantitatively converted to carbon dioxide (CO₂) gas. This CO₂ is then introduced into the isotope ratio mass spectrometer for the precise measurement of the ¹³C/¹²C ratio. dshs-koeln.denih.gov

This technique can be applied to this compound to verify its isotopic enrichment and to study isotopic fractionation during degradation processes. The analysis of the isotopic signature can provide valuable information about the origin and fate of phthalates in the environment. The precision of δ¹³C measurements by GC-C-IRMS can be very high, with standard deviations typically in the range of 0.2-0.5‰. dshs-koeln.de

The key components of a GC-IRMS system for isotopic signature analysis include:

A high-resolution gas chromatograph.

A combustion reactor, typically a ceramic tube containing an oxidation catalyst (e.g., copper oxide) heated to high temperatures (e.g., 950-1000°C). ucalgary.ca

A water removal system.

An open-split interface to introduce a portion of the gas into the IRMS.

| GC-IRMS Component | Function |

| Gas Chromatograph | Separates individual compounds from a mixture. |

| Combustion Interface | Converts organic compounds to CO₂ gas. |

| Water Trap | Removes water produced during combustion. |

| Isotope Ratio Mass Spectrometer | Measures the precise ratio of ¹³CO₂ to ¹²CO₂. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Isotope Ratio Mass Spectrometry (LC-IRMS)

Liquid chromatography is particularly well-suited for the analysis of polar, non-volatile compounds like phthalic acid and its metabolites, often eliminating the need for derivatization.

LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the quantification of phthalic acid and its metabolites. Reversed-phase chromatography is commonly employed, using a C18 or phenyl-based column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to improve ionization efficiency. glsciences.com The pH of the mobile phase can significantly affect the retention of acidic compounds like phthalic acid. glsciences.com

For quantitative analysis, the mass spectrometer is operated in selected reaction monitoring (SRM) mode, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. When using this compound as an internal standard, the corresponding SRM transitions for the labeled compound are monitored alongside the native analyte.

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) allows for the compound-specific isotope analysis of non-volatile compounds. thermofisher.comnih.gov The interface for LC-IRMS typically involves the wet chemical oxidation of the eluent from the LC column to convert organic compounds into CO₂. This CO₂ is then transferred to the IRMS for isotopic analysis. thermofisher.comnih.gov This technique is valuable for determining the ¹³C signature of this compound and its degradation products in aqueous samples, providing insights into metabolic pathways and environmental fate. thermofisher.com The reproducibility of δ¹³C values determined by irm-LC/MS can be very high, with standard deviations often below 0.5‰.

Non-Derivatization Approaches for Isotopic Enrichment Measurement

Measuring the isotopic enrichment of this compound without chemical derivatization is primarily accomplished using liquid chromatography-mass spectrometry (LC-MS). In this approach, the sample is introduced directly into the mass spectrometer, often after chromatographic separation. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can accurately determine the mass of the molecule and distinguish the 13C-labeled variant from its unlabeled counterpart and other isobaric interferences.

For this compound, the molecular weight is increased by six atomic mass units compared to the natural phthalic acid. Electrospray ionization (ESI) in negative ion mode is commonly used, where the deprotonated molecule [M-H]⁻ is detected. The mass spectrometer can measure the ratio of the ion corresponding to this compound (m/z 171.04) to the ion of the unlabeled phthalic acid (m/z 165.02). This ratio provides a direct measure of the isotopic enrichment. While direct infusion analysis is possible, coupling with LC is generally preferred to separate the analyte from complex matrix components, which can suppress the ionization process and compromise quantification.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is an indispensable tool for both the structural confirmation and precise quantification of this compound and its metabolites. This technique involves multiple stages of mass analysis. First, the precursor ion of interest (e.g., the deprotonated molecule of this compound at m/z 171) is isolated. This isolated ion is then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed in the second stage of mass spectrometry.

The fragmentation pattern is characteristic of the molecule's structure. For phthalic acid, fragmentation pathways are well-established and include the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net A key fragmentation pathway for phthalate metabolites involves the formation of a deprotonated benzoate (B1203000) ion. nih.gov For this compound, the resulting fragments will have their mass-to-charge ratios shifted according to the number of ¹³C atoms they retain. For instance, the deprotonated phthalic acid ion [M-H]⁻ at m/z 165 for the unlabeled compound is observed at m/z 171 for the fully labeled version. nih.gov The observation of these specific mass shifts in the fragment ions provides unequivocal confirmation of the compound's identity and the integrity of the isotopic label.

For quantification, MS/MS is often operated in multiple-reaction monitoring (MRM) mode, which offers exceptional sensitivity and selectivity. nih.govresearchgate.net In this mode, the instrument is set to monitor specific precursor-to-product ion transitions. This compound is an ideal internal standard for the quantification of unlabeled phthalic acid (and vice versa) using the isotope dilution method. researchgate.netnih.gov This method corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements. imtm.czbham.ac.uk

Table 1: Comparison of Key MS/MS Transitions for Unlabeled and ¹³C₆-Labeled Phthalic Acid

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (Description) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Phthalic Acid | 165.02 | [M-H-H₂O]⁻ | 147.01 | nih.gov |

| Phthalic Acid | 165.02 | [M-H-CO₂]⁻ | 121.03 | nih.gov |

| This compound | 171.04 | [¹³C₆-M-H-H₂O]⁻ | 153.03 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Enrichment

¹³C-NMR for Isotopic Distribution Mapping

¹³C-NMR spectroscopy directly observes the carbon-13 nuclei. In a standard ¹³C-NMR spectrum of unlabeled phthalic acid, which has four chemically distinct carbon environments, three signals are typically observed in the aromatic region and one for the carboxyl carbons, with each signal appearing as a singlet (when proton-decoupled). organicchemistrydata.orgbmrb.iospectrabase.com

The spectrum of uniformly labeled this compound is markedly different and more informative. Because the probability of adjacent carbons both being ¹³C is near 100%, the signals are no longer singlets. Instead, they appear as complex multiplets due to homonuclear carbon-carbon coupling (¹³C-¹³C J-coupling). oup.com The splitting pattern of each signal is dictated by the number of adjacent ¹³C atoms and the magnitude of the coupling constants (¹JCC, ²JCC, etc.). This intricate splitting pattern serves as definitive proof that the molecule is contiguously labeled with ¹³C and allows for the mapping of the entire carbon skeleton. oup.com Analysis of these couplings can confirm that the ¹³C isotopes are distributed across all six positions of the benzene (B151609) ring.

Table 2: Typical ¹³C-NMR Chemical Shifts for Phthalic Acid

| Carbon Atom Position | Chemical Shift (ppm) | Expected Appearance (in this compound) | Reference |

|---|---|---|---|

| C1/C2 (Ring carbons attached to COOH) | ~131.4 | Multiplet | bmrb.io |

| C3/C6 (Ring carbons adjacent to C1/C2) | ~129.8 | Multiplet | bmrb.io |

| C4/C5 (Ring carbons) | ~140.4 | Multiplet | bmrb.io |

Applications in Elucidating Molecular Structures of Labeled Products

Beyond simple 1D ¹³C-NMR, a suite of advanced 2D NMR experiments is used to fully elucidate the structures of ¹³C-labeled products, such as metabolites derived from this compound. nih.gov These experiments provide through-bond correlation information, which is essential for assembling molecular structures.

A key experiment is the ¹³C-¹³C COSY (Correlation Spectroscopy). This technique reveals correlations between directly bonded carbon atoms. researchgate.net For this compound, a ¹³C-¹³C COSY spectrum would show cross-peaks connecting all adjacent carbons in the ring, providing an unambiguous trace of the carbon backbone. researchgate.net This is exceptionally powerful for confirming the structure of novel metabolites where the core phthalate ring has been modified.

Other important 2D NMR experiments include:

HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s), allowing for the assignment of both ¹H and ¹³C signals. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart. This is crucial for connecting different fragments of a molecule, for example, confirming the attachment of the carboxyl groups to the benzene ring. bmrb.io

Together, these NMR techniques provide a comprehensive toolkit for confirming the isotopic labeling pattern of this compound and for determining the complete chemical structure of any products formed from it during metabolic studies. nih.govnih.gov

Research on Environmental Transformation and Biogeochemical Cycling Using Phthalic 13c6 Acid

Elucidation of Microbial Degradation Pathways of Phthalic Acid Esters (PAEs) and Phthalic Acid

The microbial degradation of PAEs is a critical process in their environmental attenuation. It typically commences with the hydrolysis of the ester bonds, releasing the corresponding alcohol and phthalic acid. Phthalic-13C6 acid is instrumental in elucidating the subsequent breakdown of the phthalic acid molecule under both aerobic and anaerobic conditions.

Under aerobic conditions, microorganisms employ oxygen-dependent enzymatic pathways to break down the aromatic ring of phthalic acid. The use of this compound allows researchers to trace the flow of the ¹³C-labeled carbon atoms through the metabolic pathways.

Initial steps in aerobic degradation involve the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring. For instance, phthalate (B1215562) 4,5-dioxygenase and phthalate 3,4-dioxygenase are key enzymes that hydroxylate the benzene (B151609) ring, leading to the formation of dihydrodiol intermediates. semanticscholar.orgnih.gov Subsequent dehydrogenation and decarboxylation steps yield central intermediates like protocatechuate. nih.govresearchgate.net By using this compound and analyzing the mass spectra of the intermediates, researchers can confirm the retention of the ¹³C-labeled carbon skeleton up to the point of ring cleavage, providing definitive evidence for the proposed pathway.

Interestingly, some facultatively anaerobic bacteria have been shown to utilize a hybrid degradation pathway under aerobic conditions, employing enzymes typically associated with anaerobic degradation. nih.gov The use of this compound can help to confirm the intermediates in such novel pathways.

Key Enzymes in Aerobic Phthalic Acid Degradation

| Enzyme Class | Specific Enzyme Example | Function |

|---|---|---|

| Dioxygenases | Phthalate 4,5-dioxygenase | Ring hydroxylation |

| Dehydrogenases | Dihydrodiol dehydrogenase | Aromatization |

In the absence of oxygen, a distinct set of microbial pathways is responsible for phthalic acid degradation. This compound is a crucial tool for mapping these anaerobic routes. A common anaerobic strategy involves the initial activation of phthalic acid to its coenzyme A (CoA) thioester, phthaloyl-CoA. researchgate.netd-nb.info This activation is catalyzed by either a CoA transferase or a CoA ligase. researchgate.net

The highly unstable phthaloyl-CoA is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govd-nb.info The enzyme responsible for this key step is phthaloyl-CoA decarboxylase, a member of the UbiD enzyme family. nih.govd-nb.info By tracing the ¹³C label from this compound to ¹³C-labeled benzoyl-CoA, researchers can unequivocally demonstrate this pathway. The subsequent degradation of benzoyl-CoA proceeds through dearomatization and beta-oxidation-like reactions.

Key Enzymes in Anaerobic Phthalic Acid Degradation

| Enzyme Class | Specific Enzyme Example | Function |

|---|---|---|

| CoA Ligases/Transferases | Phthalate CoA ligase | Activation to Phthaloyl-CoA |

Photodegradation and Abiotic Transformation Studies

Besides microbial degradation, abiotic processes such as photodegradation can contribute to the transformation of phthalic acid in the environment. Studies using isotopically labeled compounds help in understanding the mechanisms of these transformations. While direct photolysis of phthalic acid is slow, its degradation can be accelerated by the presence of photosensitizers like humic substances or certain metal ions. frontiersin.orgfrontiersin.org

The use of ¹³C isotope fractionation, which can be studied with compounds like this compound, provides insights into the reaction mechanisms. frontiersin.orgnih.gov By analyzing the isotopic composition of the remaining phthalic acid and its degradation products, scientists can distinguish between different degradation pathways, such as those initiated by hydroxyl radicals versus other reactive species. frontiersin.orgnih.gov For instance, different kinetic isotope effects would be expected for reactions involving the cleavage of a C-H bond versus a C-C bond on the aromatic ring.

Photodegradation Products of Phthalic Acid Esters

| System | Key Reactant Species | Major Products |

|---|---|---|

| UV | Direct photolysis | Hydroxylated derivatives |

| UV/TiO₂ | Hydroxyl radicals | Phthalic acid, Benzenediol, p-Benzoquinone |

Data based on the photodegradation of parent PAEs leading to or including the transformation of phthalic acid. frontiersin.orgnih.gov

Sorption, Mobility, and Bioavailability in Environmental Compartments (e.g., Soil, Water, Sediments)

The fate of phthalic acid in the environment is heavily influenced by its interaction with solid matrices like soil and sediment. This compound can be used as a tracer to quantify its sorption to these materials, its mobility in porewater, and its bioavailability to organisms.

In sorption experiments, a known amount of this compound is added to a slurry of soil or sediment. By measuring the concentration of the labeled compound in the aqueous phase over time, the extent and rate of sorption can be determined. Such studies have shown that the sorption of phthalates is influenced by factors like the organic carbon content of the soil, pH, and the presence of dissolved organic matter.

Mobility studies, often conducted using soil columns, can also employ this compound. By applying the labeled compound to the top of a soil column and analyzing its concentration in the leachate, researchers can assess its potential to move through the soil profile and contaminate groundwater.

Bioavailability, the fraction of a chemical that is available for uptake by organisms, can also be assessed using this compound. By exposing organisms like soil microbes or plants to a matrix containing the labeled compound, the amount of ¹³C incorporated into their biomass can be quantified, providing a direct measure of uptake.

Assessment of Phthalic Acid Biotransformation in Non-Human Organisms (e.g., Plants, Microorganisms)

This compound is an excellent tool for studying the uptake and metabolism of phthalic acid by various non-human organisms.

In microorganisms, stable isotope probing (SIP) with this compound can be used to identify the specific microbes responsible for its degradation in a complex community. nih.gov In this technique, a microbial community is exposed to the ¹³C-labeled substrate. The organisms that consume the phthalic acid will incorporate the ¹³C into their cellular components, such as DNA, RNA, or lipids. These labeled biomolecules can then be separated from the unlabeled ones and analyzed to identify the active degraders.

In plants, this compound can be used to trace the uptake from the soil, translocation within the plant, and subsequent metabolic transformation. mdpi.com Studies have shown that plants can absorb phthalates from the soil, and once inside the plant tissues, these compounds can be metabolized. By tracking the ¹³C label, researchers can identify the metabolic products and understand the detoxification mechanisms within the plant. For instance, studies have shown that some plants can hydrolyze PAEs to their corresponding monoesters and phthalic acid. researchgate.netresearchgate.net

Metabolic Tracing and Flux Analysis with Phthalic 13c6 Acid in Biological Systems Excluding Human Clinical Data

Investigation of Substrate Utilization and Carbon Flow in Microbial Metabolism

The biodegradation of phthalate (B1215562) esters by a diverse range of microorganisms is a crucial process for the environmental remediation of these pollutants. Numerous studies have identified that the initial step in the breakdown of many phthalate esters is the hydrolysis of the ester bonds, which releases the corresponding alcohol and phthalic acid. This phthalic acid then serves as a central intermediate that enters specific bacterial catabolic pathways.

In a hypothetical study using Phthalic-13C6 acid, microorganisms capable of utilizing phthalic acid as a sole carbon and energy source would be cultivated in a medium containing this labeled compound. As the bacteria metabolize the this compound, the ¹³C-labeled carbon atoms would be incorporated into their cellular machinery. By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers could trace the distribution of the ¹³C label.

This would allow for the definitive identification of the metabolic pathways involved. For instance, the entry of the labeled carbons into the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and fatty acid synthesis would provide direct evidence of phthalic acid assimilation. The rate of ¹³C incorporation into biomass and the evolution of ¹³CO₂ would offer quantitative data on the carbon flow, revealing how much of the substrate is used for building new cellular components versus how much is mineralized for energy production.

Analysis of Metabolic Pathways in Model Organisms and Cell Cultures

Beyond microbial studies, this compound could be a valuable tool for investigating the metabolic fate of phthalic acid in model organisms (e.g., yeast, nematodes, or zebrafish embryos) and various non-human cell cultures. While these organisms may not utilize phthalic acid as a primary carbon source, they possess detoxification pathways to process xenobiotics.

Introducing this compound to these systems would enable researchers to track its biotransformation. The labeled carbon backbone would allow for the unambiguous identification of downstream metabolites, which might include hydroxylated or conjugated forms of phthalic acid. This is critical for understanding the initial steps of detoxification and excretion. For example, the detection of ¹³C-labeled glucuronide or sulfate (B86663) conjugates in cell culture media would indicate the activity of phase II detoxification enzymes.

Such studies could provide foundational knowledge on the comparative metabolism of phthalates across different species and cell types, offering insights into potential mechanisms of toxicity or bioaccumulation in non-human systems.

Quantification of Biochemical Fluxes within Cellular Networks

Metabolic flux analysis (MFA) is a sophisticated application of stable isotope tracing that provides quantitative measurements of the rates (fluxes) of metabolic reactions within a cell. By analyzing the isotopic labeling patterns in key metabolites, researchers can construct and validate models of cellular metabolism.

In a microbial system actively degrading phthalates, this compound would serve as the tracer. After a period of growth on the labeled substrate, intracellular metabolites would be extracted and their mass isotopomer distributions determined. For example, the specific pattern of ¹³C labeling in intermediates of the TCA cycle, such as citrate, succinate, and malate, would reveal the specific entry point of the phthalate-derived carbon and the relative activity of different pathways.

This quantitative data is essential for metabolic engineering efforts aimed at enhancing the efficiency of bioremediation. By identifying metabolic bottlenecks or competing pathways, scientists can genetically modify microorganisms to optimize the degradation of phthalates.

Table 1: Hypothetical ¹³C Labeling Patterns in Central Metabolites from this compound Metabolism

| Metabolite | Expected ¹³C Labeling Pattern | Metabolic Implication |

| Pyruvate | M+3 | Indicates complete breakdown of the ¹³C₆ aromatic ring and entry into central carbon metabolism. |

| Acetyl-CoA | M+2 | Shows the conversion of phthalate-derived carbon into the primary building block for the TCA cycle. |

| Citrate | M+2, M+4 | Demonstrates the condensation of labeled Acetyl-CoA with oxaloacetate and subsequent turns of the TCA cycle. |

| Glutamate | M+2, M+4, M+5 | Reveals the flow of labeled carbon from the TCA cycle into amino acid biosynthesis. |

This table is based on established metabolic principles and represents a hypothetical outcome of a study using this compound, as direct experimental data is not currently available.

Tracing of Phthalic Acid Transformation Products in Biological Samples (Non-Human Origin)

This compound can be used as a spike in environmental samples (e.g., soil, sediment, or water) or in laboratory microcosms to trace the formation of transformation products under environmentally relevant conditions. By adding a known amount of the labeled compound, researchers can follow its fate over time, even in complex matrices.

This approach overcomes a major challenge in environmental metabolomics, which is distinguishing between newly formed transformation products and the complex background of naturally occurring organic matter. Any metabolite detected containing the ¹³C₆ signature can be definitively linked to the degradation of phthalic acid. This allows for the identification of novel or transient intermediates that might be missed in studies using unlabeled compounds.

For instance, soil microcosm experiments spiked with this compound could reveal the formation of various hydroxylated or ring-cleavage products, providing a more complete picture of the environmental degradation pathway. This information is vital for assessing the persistence of phthalate-related compounds and the potential for the formation of more toxic byproducts.

Mechanistic Investigations Through Kinetic Isotope Effects Kie with Phthalic 13c6 Acid

Principles of Carbon Kinetic Isotope Effects in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org This phenomenon arises from the mass-dependent vibrational frequencies of chemical bonds; bonds to heavier isotopes have lower zero-point vibrational energies. princeton.edu Consequently, more energy is typically required to break a bond to a heavier isotope, leading to a slower reaction rate. wikipedia.org

The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (k_light) to that of the reaction with the heavy isotope (k_heavy). For carbon, this is k_12C / k_13C. A "normal" primary KIE (k_12C / k_13C > 1) is observed when a C-C or C-H bond is broken or formed in the rate-determining step of a reaction. illinois.edunih.gov The magnitude of the carbon KIE can provide detailed information about the transition state of the rate-limiting step. For instance, a 12C reaction is typically about 4% faster than the equivalent 13C reaction. wikipedia.org

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond-breaking or bond-forming events but is located near the reaction center. princeton.edu These effects are generally smaller but can still offer valuable insights into changes in hybridization or steric environment at the transition state. princeton.edunih.gov The measurement of KIEs is a well-established method for investigating reaction mechanisms, providing crucial information about the events occurring during the rate-limiting step. illinois.edu

Application of Phthalic-13C6 Acid in Determining Rate-Limiting Steps in Enzyme-Catalyzed Reactions

This compound is particularly useful for studying enzyme-catalyzed reactions involved in the degradation of phthalates, which are widespread environmental pollutants. researchgate.net By comparing the reaction rates of unlabeled phthalic acid with this compound, researchers can pinpoint the rate-limiting step in the enzymatic pathway.

One of the key enzyme families in phthalate (B1215562) degradation is the phthalate dioxygenases (PDOs), which catalyze the initial dihydroxylation of the aromatic ring. nih.gov Studies on PDO from Comamonas testosteroni KF1 have detailed its kinetic parameters for phthalate, showing a high specificity for this substrate. nih.gov While direct KIE studies using this compound on this specific enzyme are not extensively documented in the provided results, the principles of KIE can be applied. If the initial dihydroxylation catalyzed by PDO is the rate-limiting step, a significant primary carbon KIE would be expected when using this compound because it involves direct changes to the bonding of the labeled aromatic ring carbons.

In computational studies of phthalate metabolism by Cytochrome P450, another class of enzymes, the barriers for different oxidation pathways have been calculated. mdpi.com These studies suggest that the rate-determining steps can vary depending on the specific isozyme and the position of attack (aliphatic side chain vs. aromatic ring). mdpi.com Experimental KIE studies with this compound could validate these computational models. For example, if aromatic hydroxylation is rate-limiting, a measurable KIE would be observed. Conversely, if a step not involving the aromatic ring, such as ester hydrolysis, is rate-limiting, the KIE on the ring carbons would be negligible.

Table 1: Hypothetical KIE Values for Different Rate-Limiting Steps in Phthalate Degradation

| Rate-Limiting Step | Expected ¹³C-KIE (k₁₂/k₁₃) with this compound | Rationale |

| Aromatic Dihydroxylation | > 1.02 | Direct C-O bond formation at the labeled aromatic ring. wikipedia.orgillinois.edu |

| Ester Hydrolysis | ~ 1.00 | No bonds to the labeled ring carbons are broken or formed. |

| Decarboxylation | > 1.02 | Cleavage of a C-C bond involving a ring carbon. |

Isotopic Fractionation Studies in Environmental and Biological Processes

Isotopic fractionation refers to the partitioning of isotopes between two substances or phases. In the context of environmental and biological processes, compound-specific isotope analysis (CSIA) is used to track the degradation of pollutants like phthalate esters (PAEs). nih.govresearchgate.net As microorganisms preferentially metabolize molecules with lighter isotopes (e.g., ¹²C), the remaining pool of the contaminant becomes enriched in the heavier isotope (¹³C). nih.gov

Studies on the biodegradation of various PAEs under anoxic conditions have shown significant carbon isotopic fractionation. nih.gov The degree of fractionation, represented by the enrichment factor (ε), can be used to quantify the extent of degradation. For example, during the anoxic biodegradation of dimethyl phthalate (DMP) and diethyl phthalate (DEP), carbon isotope enrichment factors (εC) of -4.6‰ and -2.9‰ were observed, respectively. nih.gov This fractionation is described by the Rayleigh equation and provides a quantitative link between the change in isotopic composition and the extent of biodegradation. nih.gov

Similarly, isotopic fractionation occurs during abiotic degradation processes. The oxidation of PAEs by sulfate (B86663) and hydroxyl radicals, important reactions in water treatment and natural attenuation, also leads to distinct carbon and hydrogen isotope fractionation patterns. researchgate.netresearchgate.net By analyzing the dual isotope fractionation of carbon and hydrogen (¹³C and ²H), it is possible to differentiate between various degradation mechanisms, such as biodegradation, hydrolysis, and photochemical reactions. nih.govacs.org

Correlation between Isotopic Enrichment Factors and Degradation Mechanisms

The magnitude of the isotopic enrichment factor (ε) is directly related to the KIE of the initial enzymatic or chemical reaction and can, therefore, provide insights into the degradation mechanism. A larger KIE for the bond-cleavage event in the rate-limiting step will result in a larger isotopic enrichment.

Apparent kinetic isotope effects (AKIEs) can be calculated from these enrichment factors. nih.gov For the anoxic biodegradation of DMP and DEP, the calculated ¹³C-AKIE values were 1.048 and 1.036, respectively, which fall within the expected range for enzyme-catalyzed reactions where a C-C or C-H bond cleavage is rate-limiting. nih.gov In contrast, different degradation pathways show distinct AKIE values. For instance, the oxidation of DEP by sulfate radicals showed a ¹³C-AKIE of 1.017, supporting a mechanism involving C-H bond cleavage. researchgate.net

The correlation between carbon and hydrogen isotope fractionation (expressed as Λ = Δδ²H / Δδ¹³C) provides an even more powerful tool for distinguishing between reaction pathways. For example, the persulfate oxidation of DEP yields a Λ value of 25.7, whereas UV/H₂O₂ oxidation gives a Λ value of 2.4. researchgate.net This demonstrates that multi-element isotope analysis can clearly differentiate between degradation mechanisms that may not be distinguishable by carbon isotope analysis alone. nih.govacs.org

Table 2: Isotopic Enrichment Factors (ε) and Apparent KIEs for Diethyl Phthalate (DEP) Degradation

| Degradation Process | Carbon Enrichment Factor (εC) | Apparent KIE (¹³C-AKIE) | Reference |

| Anoxic Biodegradation | -2.9 ± 0.1‰ | 1.036 | nih.gov |

| Sulfate Radical Oxidation | Not specified, but AKIE calculated | 1.017 | researchgate.net |

| UV/H₂O₂ Oxidation | -2.3 ± 0.42‰ | ~1.0023 | researchgate.net |

| Photosensitized Degradation | -1.8 ± 0.4‰ | ~1.0018 | nih.gov |

These findings highlight how studies using isotopically labeled compounds like this compound, or by analyzing natural abundance isotope fractionation, are crucial for understanding the fate of phthalates in the environment and for developing and monitoring remediation strategies.

Emerging Research Avenues and Methodological Advancements for Phthalic 13c6 Acid Studies

Integration with Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics)

The integration of Phthalic-13C6 acid into advanced "omics" technologies, particularly metabolomics and proteomics, represents a significant leap forward in understanding the biological implications of phthalate (B1215562) exposure. Stable isotope labeling is a powerful tool in these fields, offering a means to trace the metabolic fate of compounds and to quantify changes in metabolite and protein expression with high accuracy. researchgate.netfigshare.com

In metabolomics, this compound serves as an ideal internal standard for quantifying phthalate metabolites in complex biological matrices such as urine and blood. researchgate.net The use of a 13C-labeled standard allows for the precise differentiation between endogenous and exogenous compounds, simplifying data analysis and confirming the biosynthetic origin of detected metabolites. researchgate.net This is crucial for elucidating metabolic pathways and understanding the flux of these compounds through various biological systems. researchgate.netfigshare.com Stable isotope-resolved metabolomics (SIRM) can track the spatio-temporal transfer of the 13C-labeled atoms within metabolic networks, providing a dynamic view of how phthalates are processed in an organism. researchgate.net

In the realm of proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a widely used quantitative method. nih.gov While direct protein labeling with this compound is not a standard application, the principles of using stable isotopes are central. The use of 13C-labeled compounds can help in understanding the broader metabolic impact of phthalate exposure on protein synthesis and turnover. acs.org For instance, researchers can study how exposure to phthalates might alter metabolic pathways that provide precursors for amino acid synthesis, indirectly affecting the proteome. The mass shift introduced by the 13C label allows for clear differentiation and quantification in mass spectrometry-based analyses. wikipedia.org

Table 1: Applications of this compound in "Omics" Technologies

| "Omics" Field | Application of this compound | Research Findings and Advantages |

|---|---|---|

| Metabolomics | Internal standard for quantification of phthalate metabolites. | Enables precise and accurate measurement of phthalate levels in biological samples, overcoming matrix effects. researchgate.net |

| Tracer for metabolic pathway analysis. | Allows for the elucidation of how phthalates are metabolized and their impact on endogenous metabolic pathways. researchgate.netfigshare.com | |

| Differentiation of endogenous vs. exogenous compounds. | Simplifies complex datasets and confirms the origin of detected metabolites. researchgate.net | |

| Proteomics | Indirect assessment of metabolic stress on protein synthesis. | Helps understand the downstream effects of phthalate exposure on the proteome by tracing metabolic disruptions. acs.org |

| Quantitative analysis of protein expression changes. | The principles of stable isotope labeling are fundamental to quantitative proteomics methods like SILAC. nih.govwikipedia.org |

Development of Novel Biosensors Utilizing Labeled Compounds

The development of novel biosensors for the rapid and sensitive detection of environmental pollutants is a burgeoning field. While specific biosensors utilizing this compound are not yet widely reported, the principles of using isotopically labeled compounds in biosensor design are well-established and offer exciting possibilities. Labeled compounds can be used to improve the accuracy and reliability of biosensing platforms. researchgate.netfigshare.com

One promising avenue is the use of this compound in the calibration and validation of electrochemical biosensors designed for phthalate detection. For instance, biosensors based on enzymes like laccase or materials like cobalt phthalocyanine (B1677752) have been developed for the detection of related phenolic compounds and could be adapted for phthalates. youtube.comwikipedia.orgnih.gov In such systems, this compound could serve as a non-interfering internal standard to account for variations in sensor response due to environmental factors or matrix effects.

Another potential application lies in competitive binding assays integrated into biosensor platforms. Here, this compound could act as a labeled competitor to unlabeled phthalates in a sample. The differential signal generated by the binding of the labeled versus unlabeled compound to a bioreceptor (e.g., an antibody or an enzyme) would form the basis of detection. The distinct mass of this compound would allow for highly specific detection using mass spectrometry-coupled biosensors.

Table 2: Potential Roles of this compound in Biosensor Development

| Biosensor Type | Potential Role of this compound | Principle of Operation |

|---|---|---|

| Electrochemical Biosensors | Internal Standard for Calibration | Addition of a known amount of this compound to a sample allows for normalization of the sensor's signal, improving accuracy. |

| Mass Spectrometry-Coupled Biosensors | Labeled Competitor in Immunoassays | Competitive binding between unlabeled phthalates and this compound for a limited number of antibody binding sites. The ratio of bound labeled to unlabeled analyte is measured by MS. |

| Enzyme-Based Biosensors | Substrate for Mechanistic Studies | Investigating the kinetic isotope effect to understand the enzymatic degradation pathways of phthalates. |

High-Throughput Screening and Analytical Platforms for Labeled Phthalates

High-throughput screening (HTS) and advanced analytical platforms are essential for assessing the prevalence and risk of numerous environmental contaminants, including phthalates. The use of isotopically labeled standards, such as this compound, is a cornerstone of robust and reliable high-throughput analytical methods. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common platforms for the analysis of phthalates. wikipedia.orgchemrxiv.org In these methods, this compound is an ideal internal standard because it has nearly identical chemical and physical properties to its unlabeled counterpart, but a different mass. researchgate.netnih.gov This allows it to co-elute with the target analyte while being clearly distinguishable by the mass spectrometer, enabling accurate quantification even at trace levels. researchgate.net

Recent advancements have focused on developing rapid and automated analytical methods. For example, a coated direct inlet probe coupled with atmospheric pressure chemical ionization has been shown to enable high-throughput quantification of phthalic acid esters in fish, utilizing stable-isotope-labeled internal standards. Such methods significantly reduce sample preparation and analysis time, making it feasible to screen large numbers of samples for phthalate contamination.

The development of automated liquid-liquid extraction platforms for high-throughput sample preparation of urinary phthalate metabolites also relies on the incorporation of 13C-labeled internal standards to ensure precision and accuracy. researchgate.net These platforms are critical for large-scale biomonitoring studies aimed at understanding human exposure to phthalates.

Table 3: High-Throughput Analytical Platforms for Phthalate Analysis

| Analytical Platform | Role of Labeled Phthalates (e.g., this compound) | Key Advantages |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | High sensitivity and specificity for volatile and semi-volatile phthalates. wikipedia.orgchemrxiv.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Internal Standard | Excellent for analyzing less volatile phthalate metabolites in complex biological matrices. researchgate.net |

| Coated Direct Inlet Probe-MS | Internal Standard | Rapid analysis with minimal sample preparation, suitable for high-throughput screening of food samples. |

| Automated Liquid-Liquid Extraction Systems | Internal Standard | High-throughput sample preparation for biomonitoring studies, ensuring accuracy and precision. researchgate.net |

Computational Chemistry and Modeling of Isotopic Effects and Reaction Mechanisms

Computational chemistry and molecular modeling provide powerful tools to investigate the properties, behavior, and reactivity of molecules at an atomic level. For this compound, these methods can be employed to understand isotopic effects and to model reaction mechanisms, offering insights that complement experimental studies.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. figshare.comnih.gov DFT calculations can be used to predict the vibrational frequencies of this compound and its unlabeled counterpart. figshare.com The differences in these frequencies, arising from the heavier mass of the 13C isotopes, can be correlated with experimental infrared (IR) and Raman spectra to validate the computational models. These calculations can also help in understanding how isotopic substitution affects the bond strengths and geometries of the molecule.

Furthermore, computational modeling is instrumental in elucidating reaction mechanisms. For instance, the fragmentation pathways of phthalates in a mass spectrometer have been studied using ab initio methods. nih.gov These studies can be extended to this compound to predict how the isotopic labeling influences fragmentation patterns, which is crucial for interpreting mass spectra in analytical applications. Modeling can also be applied to understand the kinetic isotope effect, where the rate of a chemical reaction differs for isotopically substituted molecules. This is particularly relevant for studying the mechanisms of enzymatic degradation or atmospheric oxidation of phthalates.

Recent advancements in automated predictive chemical reaction modeling, though not yet specifically applied to this compound, hold promise for exploring the complex reaction networks of phthalates in biological and environmental systems without initial human guidance.

Table 4: Computational Approaches for Studying this compound

| Computational Method | Application to this compound | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of vibrational frequencies and geometric parameters. | Understanding the structural and spectroscopic effects of isotopic labeling. figshare.com |

| Ab Initio Modeling | Simulation of mass spectrometric fragmentation. | Predicting and interpreting the mass spectra of labeled and unlabeled phthalates. nih.gov |

| Kinetic Modeling | Investigation of the kinetic isotope effect. | Elucidating reaction mechanisms for the degradation and transformation of phthalates. |

| Automated Reaction Modeling | Predictive modeling of reaction pathways. | Exploring the potential chemical fate of this compound in various environments. |

Q & A

Basic Questions

Q. How is Phthalic-13C6 acid synthesized and characterized to ensure isotopic purity?

- Methodological Answer : Synthesis typically involves isotopic labeling using carbon-13 precursors under controlled conditions. Characterization requires advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic incorporation and mass spectrometry (MS) to verify purity (e.g., isotope ratio ≥99% 13C). High-performance liquid chromatography (HPLC) coupled with isotope dilution analysis can further validate homogeneity. Ensure protocols align with reproducibility standards by detailing precursor sources, reaction conditions, and purification steps .

Q. What analytical techniques are most effective for verifying isotopic labeling in this compound?

- Methodological Answer : Quantitative 13C NMR is critical for mapping isotopic distribution, while high-resolution mass spectrometry (HRMS) confirms molecular mass shifts due to 13C substitution. Isotope-ratio mass spectrometry (IRMS) provides precise isotopic abundance measurements. Cross-validate results using chromatographic methods (e.g., GC-MS) to rule out contamination. Always include unlabeled phthalic acid as a control to benchmark spectral differences .

Q. How should this compound be stored to maintain isotopic stability?

- Methodological Answer : Store in airtight, chemically inert containers at +20°C (as recommended for similar isotopically labeled compounds) to minimize hydrolysis or isotopic exchange. Avoid exposure to moisture and UV light. Conduct stability studies under varying conditions (e.g., temperature, humidity) to validate storage protocols. Document batch-specific storage requirements and monitor degradation via periodic NMR/MS analysis .

Advanced Research Questions

Q. How do isotopic effects of 13C in this compound influence its reactivity compared to unlabeled phthalic acid?

- Methodological Answer : Isotopic effects may alter reaction kinetics due to differences in bond vibrational energies. Design comparative kinetic studies (e.g., esterification or decarboxylation reactions) using labeled and unlabeled analogs. Use computational chemistry (DFT calculations) to model isotopic impacts on transition states. Address discrepancies by adjusting experimental parameters (e.g., temperature, solvent) and validate findings with isotopic tracer experiments .

Q. What are the best practices for integrating this compound as an internal standard in quantitative metabolic flux analysis?

- Methodological Answer : Optimize spike-in ratios to avoid matrix interference. Use stable isotope-resolved metabolomics (SIRM) with LC-MS/MS to track 13C incorporation into metabolic intermediates. Normalize data against unlabeled controls and account for natural isotope abundance using software tools (e.g., IsoCor). Validate protocols with replicate experiments and cross-check against literature using databases like SciFinder or Google Scholar .

Q. How can conflicting data from studies using this compound in environmental fate studies be resolved?

- Methodological Answer : Conduct meta-analyses to identify methodological inconsistencies (e.g., extraction protocols, detection limits). Replicate disputed experiments under standardized conditions, ensuring alignment with FINER criteria (Feasible, Novel, Ethical, Relevant). Use collaborative platforms to share raw datasets and apply multivariate statistical models to isolate variables (e.g., pH, microbial activity) causing discrepancies. Consult interdisciplinary experts to interpret confounding factors .

Q. What strategies mitigate isotopic dilution effects when using this compound in tracer studies?

- Methodological Answer : Pre-equilibrate experimental systems (e.g., cell cultures, soil samples) with labeled compounds to minimize dilution. Quantify dilution factors using mass balance equations and adjust tracer concentrations dynamically. Employ time-resolved sampling to capture transient isotopic distributions. Validate with kinetic modeling software (e.g., INCA) and report dilution corrections transparently in datasets .

Methodological Resources

- Literature Review : Use Google Scholar to identify seminal studies on isotopic labeling by searching terms like "13C phthalic acid metabolic tracing" and filtering for review articles. Leverage citation tracking to find newer methodologies .

- Data Validation : Cross-reference analytical results with open-access spectral databases (e.g., NIST Chemistry WebBook) and adhere to IUPAC guidelines for isotopic compound reporting .

- Experimental Design : Apply the PICO framework (Population: reaction system; Intervention: isotopic labeling; Comparison: unlabeled controls; Outcome: kinetic/thermodynamic data) to structure hypothesis-driven studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.